(E)-dimethyl 5-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate
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Description
(E)-dimethyl 5-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.48. The purity is usually 95%.
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Biological Activity
(E)-dimethyl 5-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique structural configuration that includes:
- Isophthalate moiety : Contributes to its chemical stability and reactivity.
- Thiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial properties.
- Cyano group : Enhances the electronic properties of the molecule, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds containing thiazole rings often exhibit:
- Antitumor activity : The thiazole moiety has been linked to significant cytotoxic effects against cancer cell lines, including IC50 values ranging from 1.61 to 1.98 µg/mL in certain derivatives .
- Acetylcholinesterase (AChE) inhibition : Certain derivatives of thiazole have demonstrated promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Antitumor Activity
Several studies have highlighted the anticancer potential of thiazole-based compounds. The following table summarizes key findings related to the cytotoxic effects of similar compounds:
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Compound 9 | Jurkat | 1.61 ± 1.92 | Induces apoptosis |
Compound 10 | A-431 | 1.98 ± 1.22 | Inhibits cell proliferation |
Compound 13 | U251 | <10 | Disrupts Bcl-2 interactions |
These results indicate that modifications in the thiazole structure can significantly enhance anticancer efficacy.
AChE Inhibition
The AChE inhibitory activity of related compounds was evaluated using Ellman’s spectrophotometric method. The results are presented in the following table:
Compound | IC50 (nM) | Relative Potency (%) |
---|---|---|
Compound 10 | 103.24 | >50 |
Compound 16 | 108.94 | >50 |
Compound 13 | Moderate (25–50%) | - |
This data suggests that certain structural features, such as the presence of methoxy groups, are critical for enhancing AChE inhibition .
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating various thiazole derivatives, it was found that those with electron-donating groups at specific positions exhibited enhanced cytotoxicity against multiple cancer cell lines . The presence of a methoxy group at the para position significantly improved activity.
- Neuroprotective Potential : Another investigation into thiazole derivatives revealed their ability to inhibit AChE effectively, suggesting potential applications in treating Alzheimer's disease . The most potent inhibitors were identified through structure-activity relationship (SAR) studies.
- Synthetic Pathways : The synthesis of this compound involves multiple steps, typically starting from readily available precursors and employing techniques like chromatography for purification . Optimizing reaction conditions is crucial for achieving high yields and purity.
Properties
IUPAC Name |
dimethyl 5-[[(E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-29-19-6-4-14(5-7-19)20-13-32-21(26-20)17(11-24)12-25-18-9-15(22(27)30-2)8-16(10-18)23(28)31-3/h4-10,12-13,25H,1-3H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBYHSKHGUANDW-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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